molecular formula C16H21NO2 B12931939 1-Cyclohexyl-5,6-dimethoxy-1H-indole

1-Cyclohexyl-5,6-dimethoxy-1H-indole

Cat. No.: B12931939
M. Wt: 259.34 g/mol
InChI Key: ZLRDTAJRWXGDFB-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5,6-dimethoxy-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by a cyclohexyl group attached to the nitrogen atom of the indole ring and two methoxy groups at the 5 and 6 positions of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-5,6-dimethoxy-1H-indole typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The reaction yields the desired indole compound with good efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-5,6-dimethoxy-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclohexyl-5,6-dimethoxy-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-5,6-dimethoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexyl-5,6-dimethoxy-1H-indole is unique due to the combination of the cyclohexyl group and methoxy substitutions, which confer distinct chemical and biological properties. This combination can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

1-cyclohexyl-5,6-dimethoxyindole

InChI

InChI=1S/C16H21NO2/c1-18-15-10-12-8-9-17(13-6-4-3-5-7-13)14(12)11-16(15)19-2/h8-11,13H,3-7H2,1-2H3

InChI Key

ZLRDTAJRWXGDFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2C3CCCCC3)OC

Origin of Product

United States

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